(4-Oxothiazolidin-2-ylidene)acetonitrile
Overview
Description
(4-Oxothiazolidin-2-ylidene)acetonitrile is a heterocyclic compound featuring a thiazolidine ring fused with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxothiazolidin-2-ylidene)acetonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of arylcarbonohydrazonoyl dicyanide with thioglycolic acid, leading to the formation of thiazolidinone derivatives . Another approach involves the diazotization of 2-(4-oxothiazolidine-2-ylidene)acetonitrile with aryl diazonium chloride derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, are applicable. Techniques like multicomponent reactions and green chemistry approaches are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: (4-Oxothiazolidin-2-ylidene)acetonitrile undergoes various chemical reactions, including:
Cyclization: Reaction with aromatic aldehydes and malononitrile to form substituted thiazolo[3,2-a]pyridines.
Condensation: Formation of bisarylidine derivatives through condensation reactions.
Addition: Reaction with malononitrile to produce enaminonitrile derivatives.
Common Reagents and Conditions:
Aryl diazonium chloride derivatives: Used in diazotization reactions.
Thioglycolic acid: Utilized in the synthesis of thiazolidinone derivatives.
Malononitrile: Employed in cyclization and addition reactions.
Major Products:
Thiazolidinones: Formed through diazotization reactions.
Thiazolo[3,2-a]pyridines: Resulting from cyclization reactions.
Bisarylidine derivatives: Produced through condensation reactions.
Scientific Research Applications
(4-Oxothiazolidin-2-ylidene)acetonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Oxothiazolidin-2-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s thiazolidine ring is known to interact with enzymes and receptors, modulating their activity. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, disrupting essential metabolic processes .
Comparison with Similar Compounds
Thiazolidinones: Share the thiazolidine ring structure but differ in functional groups attached to the ring.
Thiazolo[3,2-a]pyridines: Similar in having a fused pyridine ring but vary in substituents.
Enaminonitriles: Contain a nitrile group and an enamine moiety, similar in reactivity but different in structure.
Uniqueness: (4-Oxothiazolidin-2-ylidene)acetonitrile is unique due to its combination of a thiazolidine ring and a nitrile group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and form complex heterocyclic structures sets it apart from other similar compounds .
Properties
IUPAC Name |
(2Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c6-2-1-5-7-4(8)3-9-5/h1H,3H2,(H,7,8)/b5-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPSUGRTBYMMPB-KTAJNNJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=CC#N)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N/C(=C/C#N)/S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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